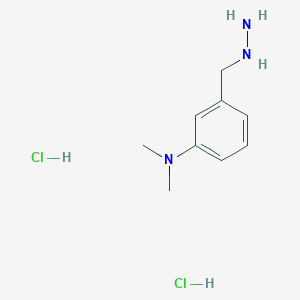
N-Ethyl-2-(5-methyl-1H-benzimidazol-2-YL)ethanamine hydrochloride
Overview
Description
N-Ethyl-2-(5-methyl-1H-benzimidazol-2-YL)ethanamine hydrochloride, or EMBH, is a chemical compound that has been studied in scientific research for its potential applications in various fields. It has been found to possess a range of properties that make it a valuable tool for scientists and researchers.
Scientific Research Applications
Medicine
In the medical field, benzimidazole derivatives, which include N-Ethyl-2-(5-methyl-1H-benzimidazol-2-YL)ethanamine hydrochloride, have been explored for their therapeutic potential. They are known to exhibit a range of biological activities such as antibacterial, antiviral, and antifungal properties . These compounds have been synthesized and evaluated for their efficacy in treating various diseases, contributing significantly to the development of new drugs.
Pharmacology
Benzimidazole compounds are potent inhibitors of various enzymes and have therapeutic uses including antidiabetic, anticancer, antimicrobial, and antiparasitic applications . Their role in drug design is pivotal due to their high affinity towards a variety of enzymes and protein receptors, making them essential structures in pharmacological research.
Biochemistry
In biochemistry, benzimidazole derivatives are important for their role in acid/base catalysis and can substitute guanidinium groups in receptor molecules designed as phosphoryl transfer catalysts . They are also involved in the study of antimicrobial effects and their corresponding carbamate derivatives have been synthesized for significant antifilarial activity in vivo .
Agriculture
Benzimidazole derivatives have been used in agriculture for their antifungal and antiparasitic properties. They are crucial in the development of pesticides and fungicides that help protect crops from various diseases and pests .
Veterinary Medicine
In veterinary medicine, benzimidazole derivatives are used for their antimicrobial properties. They are effective in treating infections in animals and are an integral part of veterinary drug formulations .
Environmental Science
Benzimidazole derivatives, including N-Ethyl-2-(5-methyl-1H-benzimidazol-2-YL)ethanamine hydrochloride, have been studied for their role as corrosion inhibitors. They are important in protecting metals from corrosion in extremely aggressive environments, which is crucial for maintaining the integrity of structures and machinery in various industries .
properties
IUPAC Name |
N-ethyl-2-(6-methyl-1H-benzimidazol-2-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3.ClH/c1-3-13-7-6-12-14-10-5-4-9(2)8-11(10)15-12;/h4-5,8,13H,3,6-7H2,1-2H3,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSLJYTVBDYIYHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCC1=NC2=C(N1)C=C(C=C2)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-(Phenylsulfonyl)piperidin-2-yl]acetic acid](/img/structure/B1386700.png)

![2-[4-(1,3-Benzoxazol-2-YL)morpholin-2-YL]-ethanamine hydrochloride](/img/structure/B1386704.png)
![[(3,5-Dimethyl-1H-pyrazol-4-yl)(phenyl)methyl]urea](/img/structure/B1386705.png)


![3-ethyl-2-mercapto-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1386710.png)
![1H-Pyrrolo[3,2-b]pyridin-3-amine](/img/structure/B1386712.png)



![3,3-dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride](/img/structure/B1386717.png)

![1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine-2-carboxylic acid](/img/structure/B1386720.png)